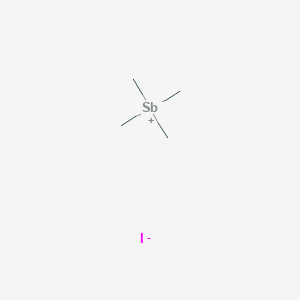

Tetramethylstibonium iodide

Beschreibung

Eigenschaften

CAS-Nummer |

2185-78-6 |

|---|---|

Molekularformel |

C4H12ISb |

Molekulargewicht |

308.80 g/mol |

IUPAC-Name |

tetramethylstibanium;iodide |

InChI |

InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |

InChI-Schlüssel |

MZSALBMSWMJUON-UHFFFAOYSA-M |

Kanonische SMILES |

C[Sb+](C)(C)C.[I-] |

Herkunft des Produkts |

United States |

Preparation of Tetramethylstibonium Iodide: A Comprehensive Technical Guide

[label="4. Warm to RT

Evaluating Experimental Protocol

I'm now refining the experimental workflow. I've been reviewing the reaction steps, including the addition of reactants at 0°C, warming to room temperature with stirring, and the critical anaerobic filtration and ether wash. I'm focusing on making sure I can accurately depict the protocol. I'm also ensuring the DOT diagram accurately represents the experimental procedure.

Executive Summary

The synthesis of tetramethylstibonium iodide ( [(CH3)4Sb]I ) represents a fundamental organoantimony preparation with significant implications in phase-transfer catalysis, organometallic research, and semiconductor precursor development[1][2]. This whitepaper provides a rigorous, self-validating experimental framework for its preparation. By detailing the mechanistic causality, stringent anaerobic safety protocols, and advanced analytical validation techniques, this guide equips researchers with the necessary expertise to synthesize and characterize this quaternary stibonium salt with high fidelity.

Mechanistic Rationale & Chemical Causality

The formation of tetramethylstibonium iodide proceeds via a Menshutkin-type bimolecular nucleophilic substitution ( SN2 ) reaction[1][3]. In this pathway, the central antimony atom of trimethylstibine ( Sb(CH3)3 ) acts as the nucleophile, attacking the electrophilic carbon of methyl iodide ( CH3I ) to displace the iodide leaving group.

Causality in Reaction Design:

-

Nucleophilicity vs. Basicity: While antimony is less basic than its lighter Group 15 counterparts (nitrogen and phosphorus), its highly polarizable lone pair makes it an exceptionally potent nucleophile for soft electrophiles like methyl iodide.

-

Thermodynamic Driving Force: The reaction is typically conducted in non-polar or moderately polar aprotic solvents (e.g., anhydrous diethyl ether or dichloromethane). Because the starting materials are miscible in these solvents but the resulting ionic stibonium salt is highly insoluble, the product rapidly precipitates. This phase separation drives the equilibrium forward (Le Chatelier's principle) and acts as a self-validating visual indicator of reaction progress[1][4].

Fig 1: SN2 mechanistic pathway for the formation of tetramethylstibonium iodide.

Safety & Handling Protocols

The synthesis involves highly reactive and hazardous precursors, necessitating strict adherence to anaerobic techniques[5].

-

Trimethylstibine ( Sb(CH3)3 ): This volatile liquid (b.p. 80.6 °C) is highly toxic and pyrophoric [2][5]. It will spontaneously ignite upon contact with atmospheric oxygen. It must be handled exclusively within a rigorously maintained inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox.

-

Methyl Iodide ( CH3I ): A volatile alkylating agent and suspected human carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (e.g., Silver Shield gloves).

-

Product Toxicity: While the quaternary salt is stable in air, tetramethylstibonium iodide is moderately toxic via intravenous and subcutaneous routes. Upon thermal decomposition, it emits highly toxic iodine fumes[6].

Experimental Workflow: Step-by-Step Synthesis

This protocol is designed to maximize yield while mitigating the risks associated with pyrophoric precursors.

Reagents Required:

-

Trimethylstibine ( Sb(CH3)3 ): 1.0 equivalent

-

Methyl Iodide ( CH3I ): 1.1 equivalents (slight excess to ensure complete alkylation)

-

Anhydrous Diethyl Ether ( Et2O ): Reaction solvent and wash solvent

-

Absolute Ethanol: Recrystallization solvent

Step-by-Step Procedure:

-

Apparatus Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Solvent & Precursor Introduction: Under positive Argon flow, inject 30 mL of anhydrous, degassed diethyl ether into the Schlenk flask. Using a gas-tight Hamilton syringe, carefully transfer the trimethylstibine (1.0 eq) into the solvent.

-

Temperature Control: Submerge the Schlenk flask in an ice-water bath to cool the mixture to 0 °C. Rationale: Cooling dissipates the exothermic heat of the alkylation reaction, preventing solvent boil-off and side reactions.

-

Electrophile Addition: Slowly add methyl iodide (1.1 eq) dropwise over 15 minutes via a syringe.

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4–6 hours. A dense, white/colorless crystalline precipitate of tetramethylstibonium iodide will begin to form almost immediately[4].

-

Isolation: Filter the precipitate using an anaerobic Schlenk frit. Wash the filter cake with three 10 mL portions of cold anhydrous diethyl ether to remove any unreacted precursors.

-

Purification: Recrystallize the crude product from hot absolute ethanol. Upon slow cooling, the product yields highly pure, colorless needle-like crystals[4].

-

Drying: Dry the purified crystals under high vacuum ( 10−3 mbar) for 12 hours to remove residual ethanol.

Fig 2: Anaerobic experimental workflow for synthesizing tetramethylstibonium iodide.

Analytical Validation & Data Presentation

To ensure the structural integrity of the synthesized compound, multi-modal characterization is required. While solution-state 1H NMR in D2O or CD3OD will show a single sharp singlet for the methyl protons due to rapid tumbling, advanced solid-state techniques reveal a more complex geometry.

Inelastic Neutron Scattering (INS) and solid-state Nuclear Magnetic Resonance (NMR) studies have demonstrated that in the crystalline lattice, the [Sb(CH3)4]+ cation possesses two crystallographically inequivalent methyl groups, designated as CH3(1) and CH3(2) , which exhibit distinct quantum mechanical tunneling behaviors at low temperatures[7][8].

Data Summaries

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Role | Molecular Formula | MW ( g/mol ) | Boiling/Melting Point | Density/Appearance |

| Trimethylstibine | Nucleophile | Sb(CH3)3 | 166.86 | B.P. 80.6 °C | 1.528 g/cm³ (Colorless liquid) |

| Methyl Iodide | Electrophile | CH3I | 141.94 | B.P. 42.5 °C | 2.28 g/cm³ (Colorless liquid) |

| Tetramethylstibonium Iodide | Target Product | C4H12ISb | 308.80 | Decomposes upon heating | Colorless needles / White solid |

Table 2: Analytical Validation Parameters

| Analytical Method | Expected Observation / Parameter | Structural Significance |

| Visual Inspection | Colorless needle-like crystals | Confirms successful recrystallization from ethanol[4]. |

| Solution 1H NMR | Single sharp singlet (~1.5-2.0 ppm) | Confirms equivalent methyl environments in solution due to rapid molecular tumbling. |

| Solid-State NMR / INS | Two distinct tunneling lines | Confirms presence of crystallographically inequivalent methyl groups ( CH3(1) and CH3(2) ) in the solid state[7][8]. |

| Elemental Analysis | I: ~41.1%, C: ~15.5%, H: ~3.9% | Validates the empirical formula C4H12ISb [4]. |

References

-

Morgan, G. T., & Davies, G. R. "Antimonial analogues of the cacodyl series." Proceedings of the Royal Society of London. Series A, 110(755), 523-534. Available at:[Link]

-

Burbach, G., et al. "Rotational Excitations and Tunneling of Nonequivalent Methyl Groups in Tetramethylstibonium Iodide as Studied by Nuclear Magnetic Resonance and Inelastic Neutron Scattering." Zeitschrift für Naturforschung A, 46(9), 759-769. Available at:[Link]

-

LookChem. "Cas 594-10-5, TRIMETHYLANTIMONY - LookChem." LookChem Database. Available at: [Link]

Sources

- 1. Buy Tetramethylstibonium iodide | 2185-78-6 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy Tetramethylstibonium iodide | 2185-78-6 [smolecule.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Trimethylstibine - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. discovery.researcher.life [discovery.researcher.life]

Tetramethylstibonium Iodide: Chemical Properties, Synthesis, and Catalytic Applications

Executive Summary

Organoantimony chemistry has evolved significantly since the early 19th-century characterizations of antimonial analogues of the cacodyl series[1]. Tetramethylstibonium iodide ( [Sb(CH3)4]I ), a quaternary stibonium salt, represents a critical node in main-group organometallic chemistry. Unlike its lighter ammonium or phosphonium counterparts, the heavy antimony center imparts distinct polarizability, softer electrophilicity, and unique structural dynamics[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, self-validating synthetic protocols, and its emerging role in dual-activation catalysis.

Physicochemical Profiling & Structural Dynamics

Tetramethylstibonium iodide is characterized by a central pentavalent antimony atom bonded to four methyl groups, forming a stable quaternary stibonium cation balanced by an iodide counterion[2]. The presence of the heavy antimony atom fundamentally alters the electron density distribution, making the cation a soft Lewis acid.

Quantitative Chemical Properties

To facilitate rapid reference for drug development and synthetic design, the core physicochemical properties are summarized below:

| Property | Value |

| Chemical Name | Tetramethylstibonium iodide |

| CAS Number | 2185-78-6 |

| Molecular Formula | C4H12ISb |

| Molecular Weight | 308.80 g/mol [3] |

| Exact Mass | 307.90218 g/mol [4] |

| Heavy Atom Count | 6[3] |

| Hydrogen Bond Acceptors | 1[4] |

| Covalently-Bonded Units | 2[4] |

| Complexity | 19.1[3] |

| Physical State | Solid (Colorless to pale yellow crystals)[1] |

Solid-State Dynamics and Methyl Tunneling

The crystal lattice of tetramethylstibonium iodide exhibits fascinating quantum mechanical behavior due to the steric packing around the large iodide anion. A comprehensive 5 mapped the rotational motions of the [Sb(CH3)4]+ cation[5].

Because the methyl groups are non-equivalent in the solid state, INS spectra at 4 K revealed two distinct tunneling lines at 22.0 μ eV for CH3(1) and 1.05 μ eV for CH3(2) , with an inelastic intensity ratio of 3:1[5]. The activation energies for thermally activated methyl group rotation were calculated at 1.50 kJ/mol and 3.81 kJ/mol, respectively[5]. This dynamic asymmetry is a direct consequence of the electrostatic interactions with the iodide counterion, which restricts the rotational freedom of specific methyl axes.

Mechanistic Insights: Phase Transfer Catalysis & Dual Activation

Tetramethylstibonium iodide is highly effective as a phase-transfer catalyst[2]. Its uniqueness lies in its heavier metal center, which imparts distinct chemical reactivity compared to lighter ammonium analogs, allowing it to operate via an "electrophile–nucleophile" dual activation mechanism[2].

Causality in Catalytic Design: In reactions such as the dimerization of 1,2-diphenylethylene (DPE), traditional main-group catalysts often fail to achieve high turnover at room temperature. Tetramethylstibonium iodide solves this through a cooperative process:

-

Electrophilic Activation: The large, polarizable stibonium cation ( [Sb(CH3)4]+ ) acts as a soft Lewis acid, polarizing the alkene π -bond[2].

-

Nucleophilic Shuttle: Simultaneously, the dissociated iodide counterion ( I− ) functions as a nucleophilic shuttle to facilitate the transformation[2].

This synergistic dual activation achieves full conversion at room temperature with only 5 mol% catalyst loading, highlighting the superior performance of antimony-based systems[2].

Figure 1: Electrophile-nucleophile dual activation mechanism of tetramethylstibonium iodide.

Synthetic Methodologies: Self-Validating Protocol

The preparation of tetramethylstibonium iodide relies on the 2 with methyl iodide[2]. The following protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at each step.

Step-by-Step Methodology

Objective: To synthesize high-purity [Sb(CH3)4]I via nucleophilic substitution[2].

-

Apparatus Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with ultra-high purity Argon. Causality: Trimethylstibine is a highly reactive, air-sensitive Sb(III) species. Oxygen exposure will prematurely oxidize the precursor to trimethylantimony oxide, halting the desired alkylation.

-

Reagent Solvation: Dissolve 1.0 equivalent of trimethylstibine in anhydrous, degassed dichloromethane (DCM). Causality: DCM provides optimal solubility for the Sb(III) precursor while remaining strictly inert to the alkylation process[2].

-

Controlled Alkylation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of methyl iodide. Causality: The sequential nucleophilic attack by antimony trihydride derivatives on methyl iodide is highly exothermic[2]. Cooling controls the reaction kinetics and prevents the volatilization of methyl iodide (b.p. 42.5 °C), ensuring stoichiometric integrity.

-

Maturation & Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Validation Check: A successful reaction is visually confirmed by the precipitation of a pale yellow to colorless crystalline solid. The quaternary salt is insoluble in DCM, driving the reaction forward via Le Chatelier's principle[1].

-

Isolation: Isolate the precipitate via Schlenk filtration under Argon. Wash the filter cake with cold anhydrous diethyl ether ( 3×10 mL). Causality: Diethyl ether efficiently strips away unreacted methyl iodide and trace organic impurities without dissolving the target stibonium salt.

-

Purification & Final Validation: Recrystallize the crude product from absolute alcohol to yield bright yellow needles or leaflets[1]. Validate the final structure via 1H -NMR and C,H,I elemental analysis[1].

Toxicology and Handling (E-E-A-T Standards)

As an organoantimony compound, tetramethylstibonium iodide requires strict adherence to heavy-metal safety protocols.

-

Toxicity Profile: The compound is moderately toxic via subcutaneous and intravenous routes[3].

-

Thermal Hazards: When heated to decomposition, tetramethylstibonium iodide emits highly toxic fumes of iodine[3].

-

Handling Requirements: All synthetic manipulations and catalytic setups must be conducted in a certified fume hood. Researchers must utilize appropriate PPE (nitrile gloves, chemical splash goggles) and segregate waste into designated heavy metal and halogenated waste streams to prevent environmental contamination.

Sources

Tetramethylstibonium Iodide: A Comprehensive Technical Guide on Physical Properties and Catalytic Applications

Introduction to Organoantimony Quaternary Salts

Organoantimony compounds have garnered significant attention in advanced synthetic chemistry and catalysis. Among them, tetramethylstibonium iodide ( C4H12ISb ) stands out as a prototypical quaternary stibonium salt. Characterized by a central heavy antimony atom bonded to four methyl groups and paired with an iodide counterion, this compound bridges the gap between traditional main-group chemistry and transition-metal-like reactivity [1]. Its unique electronic structure makes it a valuable phase transfer catalyst and a potent reagent in nucleophilic substitution reactions for drug development and complex organic synthesis.

Quantitative Physical and Chemical Properties

The physical properties of tetramethylstibonium iodide are dictated by its ionic lattice and the significant polarizability of the antimony center. The compound crystallizes in a tetragonal system, exhibiting perfect cleavages parallel to specific crystallographic planes [1].

Table 1: Core Physical and Chemical Parameters

| Property | Value | Experimental Significance |

| IUPAC Name | Tetramethylstibanium iodide | Standard nomenclature for regulatory filing |

| Molecular Formula | C4H12ISb | Defines stoichiometric calculations |

| Molecular Weight | 308.80 g/mol | Utilized for precise catalyst loading [1] |

| Exact Mass | 307.90218 g/mol | Critical for high-resolution mass spectrometry (HRMS) [4] |

| CAS Number | 2185-78-6 | Primary identifier for chemical inventories [1] |

| Crystal System | Tetragonal | Influences solid-state NMR and cleavage properties [1] |

| Appearance | Colorless to pale yellow needles | Visual indicator of purity [2] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of tetramethylstibonium iodide relies on the exhaustive alkylation of trimethylstibine. As a Senior Application Scientist, I emphasize that the choice of solvent is not arbitrary; it is the fundamental driver of the reaction's thermodynamic success.

Step-by-Step Methodology

-

Preparation of Reactants : Under an inert atmosphere (nitrogen or argon), dissolve trimethylstibine ( Sb(CH3)3 ) in a polar aprotic solvent, optimally dichloromethane (DCM) or chloroform ( CHCl3 ).

-

Alkylation : Introduce an excess of methyl iodide ( CH3I ) dropwise to the solution at room temperature.

-

Phase-Driven Precipitation : The reaction proceeds via a nucleophilic attack by the antimony lone pair onto the electrophilic carbon of methyl iodide.

-

Isolation : Filter the resulting precipitate under vacuum, wash with cold non-polar solvent (e.g., hexane) to remove residual methyl iodide, and dry under high vacuum.

Causality and Self-Validation

The use of chloroform (dielectric constant ~4.81) provides an optimal balance: it completely solubilizes the neutral reactants but cannot solvate the highly polar, ionic quaternary salt[1]. Consequently, tetramethylstibonium iodide precipitates quantitatively as it forms. This creates a self-validating system : the continuous formation of a crystalline precipitate visually confirms the reaction's progress, and the cessation of precipitation indicates the complete consumption of the limiting reagent. This phase separation also drives the equilibrium forward via Le Chatelier's principle, ensuring high yields without complex chromatographic purification.

Fig 1: Synthesis workflow of Tetramethylstibonium Iodide demonstrating phase-driven precipitation.

Solid-State Dynamics: Crystallographic and Spectroscopic Insights

Advanced characterization of tetramethylstibonium iodide reveals complex internal dynamics that are highly relevant for researchers studying organometallic solid-state physics.

Nuclear magnetic resonance (NMR) and inelastic neutron scattering (INS) techniques have been extensively applied to study the rotational motions of the methyl groups within the crystal lattice [3]. The tetragonal crystal structure forces the four methyl groups into sterically distinct environments, resulting in non-equivalent tunneling behaviors at cryogenic temperatures (e.g., T=4 K).

Table 2: Methyl Group Tunneling and Activation Energies

| Methyl Group | Tunneling Line (INS) | Activation Energy (NMR) | Inelastic Intensity Ratio |

| CH3(1) | 22.0 μeV | 1.50 kJ/mol | 3 |

| CH3(2) | 1.05 μeV | 3.81 kJ/mol | 1 |

Causality of Tunneling Discrepancy: The 3:1 intensity ratio and the stark difference in activation energies (1.50 vs. 3.81 kJ/mol) directly correlate with the spatial geometry of the [Sb(CH3)4]+ cation in the solid state [3]. Three methyl groups experience a relatively unhindered rotational environment, while the fourth is sterically restricted by adjacent iodide counterions in the crystal lattice. This data is critical for researchers developing temperature-sensitive organoantimony materials.

Catalytic Applications: The Dual Activation Mechanism

In drug development and complex organic synthesis, tetramethylstibonium iodide is increasingly utilized as a highly efficient phase transfer catalyst. Its superiority over lighter ammonium analogs stems from the heavy metal center, which imparts distinct chemical reactivity [1].

The compound operates via an "electrophile–nucleophile" dual activation mechanism. A prime example is its application in the dimerization of 1,2-diphenylethylene (DPE).

-

Electrophilic Role : The large, polarizable stibonium cation ( [Sb(CH3)4]+ ) acts as a soft Lewis acid, polarizing the alkene π -bond.

-

Nucleophilic Role : Simultaneously, the iodide counterion ( I− ) acts as a nucleophilic shuttle, facilitating intermediate stabilization.

This synergistic cooperation allows the reaction to achieve full conversion at room temperature with a mere 5 mol% catalyst loading [1].

Fig 2: Electrophile-nucleophile dual activation mechanism in alkene dimerization.

Conclusion

Tetramethylstibonium iodide is a structurally fascinating and catalytically potent organoantimony compound. By leveraging its unique solubility profile for self-validating synthesis, and exploiting its dual-activation mechanism, researchers can unlock new pathways in organic synthesis and material science. Its distinct solid-state dynamics further underscore the profound impact of heavy-metal substitution in quaternary salt chemistry.

References

- Buy Tetramethylstibonium iodide | 2185-78-6. Smolecule.

- Antimonial analogues of the cacodyl series. Royal Society Publishing.

- Rotational Excitations and Tunneling of Nonequivalent Methyl Groups in Tetramethylstibonium Iodide as Studied by Nuclear Magnetic Resonance and Inelastic Neutron Scattering. Zeitschrift für Naturforschung A (via Researcher.life).

- Tetramethylstibonium iodide 2185-78-6 wiki. Guidechem.

Tetramethylstibonium Iodide (CAS 2185-78-6): A Comprehensive Guide to Synthesis, Mechanistic Properties, and Catalytic Applications

Executive Summary

Tetramethylstibonium iodide (TMSI) is a quaternary organoantimony compound characterized by a central heavy-metal antimony atom bonded to four methyl groups and an iodide counterion[1]. While historically overshadowed by lighter ammonium and phosphonium analogs, stibonium salts have recently emerged as powerful tools in advanced organic synthesis, phase transfer catalysis, and material science[1][2]. This whitepaper provides an in-depth technical analysis of TMSI, bridging fundamental physical chemistry—such as the quantum tunneling of its methyl groups[3]—with its cutting-edge applications in "electrophile-nucleophile" dual-activation catalysis[1].

Chemical Identity & Physical Properties

Understanding the foundational properties of TMSI is critical for predicting its behavior in solvent systems and catalytic cycles. The substitution of nitrogen or phosphorus with antimony imparts distinct Lewis acidic characteristics to the central cation[2].

| Property | Value |

| Product Name | Tetramethylstibonium iodide |

| CAS Number | 2185-78-6[1] |

| IUPAC Name | tetramethylstibanium;iodide[1] |

| Molecular Formula | C4H12ISb[1] |

| Molecular Weight | 308.80 g/mol [1] |

| Exact Mass | 307.90218 g/mol [4] |

| InChI Key | MZSALBMSWMJUON-UHFFFAOYSA-M[1] |

| Canonical SMILES | C(C)C.[I-][1] |

| NSC Number | 129435[4] |

Synthetic Methodologies & Protocols

The synthesis of tetramethylstibonium iodide relies on the exhaustive alkylation of trimethylstibine. The protocol below is designed as a self-validating system, ensuring high yield and purity through strategic solvent selection and stoichiometric control.

Step-by-Step Alkylation Protocol

Objective: To synthesize and isolate high-purity tetramethylstibonium iodide via nucleophilic substitution[1].

-

Reagent Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1.0 equivalent of trimethylstibine (Sb(CH3)3) in anhydrous dichloromethane (DCM). Causality: DCM is chosen because it readily solubilizes the non-polar trimethylstibine and methyl iodide, but the resulting ionic stibonium salt is highly insoluble in it, driving the reaction forward via precipitation[1].

-

Alkylation: Dropwise, add 2.5 equivalents of methyl iodide (CH3I) to the solution at 0 °C. Causality: An excess of methyl iodide is critical to ensure complete conversion and suppress the formation of oxidized stibine byproducts. The low temperature controls the highly exothermic nature of the nucleophilic attack.

-

Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. The formation of a pale yellow/white precipitate indicates the successful generation of the tetramethylstibonium iodide salt[1].

-

Isolation & Purification: Filter the precipitate under vacuum. Wash the crude solid sequentially with cold DCM and absolute ethanol to remove unreacted starting materials and non-polar impurities.

-

Validation (Quality Control): Confirm the product identity via 1H NMR (in D2O or DMSO-d6). The equivalent methyl protons should appear as a sharp singlet, confirming the symmetrical tetrahedral geometry of the[Sb(CH3)4]+ cation[1].

Synthesis workflow of Tetramethylstibonium Iodide via exhaustive alkylation.

Mechanistic Insights: The Dual Activation Paradigm

Unlike lighter ammonium salts, tetramethylstibonium iodide possesses unique catalytic capabilities due to the heavier antimony center. It operates via an advanced "electrophile–nucleophile" dual activation mechanism[1].

-

Electrophilic Activation: The stibonium cation ([Sb(CH3)4]+) utilizes its low-lying empty σ* orbitals to act as a potent Lewis acid[2]. In reactions such as the dimerization of 1,2-diphenylethylene (DPE), the stibonium cation coordinates to and polarizes the alkene π-bond[1].

-

Nucleophilic Shuttle: Simultaneously, the loosely bound iodide counterion (I-) acts as a nucleophile, facilitating the transfer of electron density and stabilizing transient intermediates[1].

This cooperative process allows reactions to achieve full conversion at room temperature with catalyst loadings as low as 5 mol%, demonstrating superior performance over traditional main-group catalytic systems[1].

The electrophile-nucleophile dual activation mechanism of Tetramethylstibonium Iodide.

Physical Chemistry: NMR & Quantum Tunneling

Beyond its synthetic utility, TMSI is a subject of profound interest in physical chemistry. A landmark study utilizing Nuclear Magnetic Resonance (NMR) and Inelastic Neutron Scattering (INS) investigated the rotational excitations and quantum mechanical tunneling of the methyl groups in TMSI at low temperatures[3].

Researchers discovered that the [Sb(CH3)4]+ cation exhibits two crystallographically inequivalent methyl groups, designated as CH3(1) and CH3(2)[3]. At 4 K, INS spectra revealed two distinct tunneling lines at 22.0 μeV for CH3(1) and 1.05 μeV for CH3(2), with inelastic intensities in a 3:1 ratio[3]. The activation energies for the thermally activated methyl group rotation were determined to be 1.50 kJ/mol and 3.81 kJ/mol, respectively, while the overall tumbling of the[Sb(CH3)4]+ cation required an activation energy of 50.9 kJ/mol[3]. This data is crucial for researchers utilizing TMSI in low-temperature NMR studies or solid-state material applications.

Applications in Catalysis & Material Science

The unique Lewis acidity and phase-transfer capabilities of TMSI have unlocked several advanced applications:

-

Polymerization of Polar Monomers: Stibonium cations have been shown to promote the ring-opening polymerization (ROP) of cyclic ethers like tetrahydrofuran. Their high Lewis acidity makes them excellent candidates for controlling polymerization rates and suppressing unwanted transesterification[2].

-

Green Chemistry (CO2 Fixation): Organoantimony complexes, including stibonium derivatives, are highly effective in synthesizing cyclic carbonates from CO2 and epoxides, highlighting their potential in sustainable chemical manufacturing[1].

-

Phase Transfer Catalysis: TMSI serves as an efficient phase transfer catalyst, enhancing reaction rates and selectivity in biphasic organic reactions due to its optimal balance of lipophilicity and ionic character[1].

Safety, Toxicity, and Handling Protocols

While tetramethylstibonium iodide is generally considered less toxic than many other heavy-metal stibonium compounds, it still requires rigorous safety protocols[1].

-

Toxicity: It is moderately toxic via subcutaneous and intravenous routes[5].

-

Thermal Decomposition: When heated to decomposition, TMSI emits highly toxic fumes of iodine (I2) and antimony oxides[5].

-

Handling: All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles. Waste containing antimony must be segregated and disposed of according to heavy-metal environmental regulations.

References

-

Chemical Reviews (ACS Publications) - Polymerization of Polar Monomers Mediated by Main-Group Lewis Acid–Base Pairs URL:[Link]

-

Zeitschrift für Naturforschung A - Rotational Excitations and Tunneling of Nonequivalent Methyl Groups in Tetramethylstibonium Iodide as Studied by Nuclear Magnetic Resonance and Inelastic Neutron Scattering URL:[Link]

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Dynamics of Tetramethylstibonium Iodide

Executive Summary

Tetramethylstibonium iodide (CAS: 2185-78-6) is a quaternary organoantimony compound characterized by a central heavy metal antimony (Sb) atom bonded to four methyl groups, paired with an iodide counterion [1]. As the pharmaceutical and chemical synthesis industries increasingly turn to main-group metal catalysts, understanding the precise physicochemical properties of these reagents is paramount.

This whitepaper provides an in-depth technical analysis of the molecular weight, stoichiometric behavior, and mass spectrometric profiling of tetramethylstibonium iodide. By deconstructing its exact mass and detailing a self-validating synthesis protocol, this guide equips researchers with the authoritative data required to leverage this compound in phase-transfer catalysis and electrophile-nucleophile dual activation mechanisms.

Deconstructing the Molecular Weight: Isotopic and Stoichiometric Analysis

The macroscopic behavior of tetramethylstibonium iodide in catalytic cycles is intrinsically tied to the mass and polarizability of its constituent atoms. The compound has a chemical formula of C₄H₁₂ISb [2].

Average vs. Monoisotopic Mass

In standard benchtop stoichiometry, researchers utilize the average molecular weight of 308.80 g/mol [1]. This value accounts for the natural isotopic distribution of its elements. However, for high-resolution mass spectrometry (HRMS) and drug development validation, the monoisotopic mass is the critical metric.

Antimony possesses two stable isotopes: ¹²¹Sb (57.2%) and ¹²³Sb (42.8%). The monoisotopic mass is calculated using the most abundant isotopes (¹²¹Sb, ¹²C, ¹H, and ¹²⁷I), yielding an exact mass of 307.90218 g/mol [2]. When dissolved, the salt dissociates, and the tetramethylstibonium cation ([C₄H₁₂Sb]⁺) presents a monoisotopic mass of 180.99771 Da [3].

Quantitative Mass Data

Table 1: Physicochemical and Mass Properties of Tetramethylstibonium Iodide

| Property | Value | Scientific Significance |

| Chemical Formula | C₄H₁₂ISb | Defines the 1:1 ratio of the stibonium cation to the iodide anion. |

| Average Molecular Weight | 308.80 g/mol | Used for bulk stoichiometric calculations and catalyst loading [1]. |

| Monoisotopic Mass | 307.90218 g/mol | Target mass for HRMS validation of the intact neutral pair [2]. |

| Cation Mass[M]⁺ | 180.99771 Da | The primary detectable species in positive-ion mode ESI-MS [3]. |

| Heavy Atom Count | 6 (1 Sb, 1 I, 4 C) | High heavy-atom count contributes to the compound's high polarizability. |

Synthesis and Gravimetric Validation Protocol

To ensure high-purity tetramethylstibonium iodide for catalytic applications, researchers must execute a precise alkylation reaction. The traditional mechanism involves sequential nucleophilic attacks by the antimony center on methyl iodide molecules [1].

Step-by-Step Methodology

This protocol is designed as a self-validating system: the inherent solubility limits of the product drive its own purification, while the mass differential between reactants and products allows for strict gravimetric and spectrometric validation.

Step 1: Reagent Preparation

-

Action: Dissolve trimethylstibine (1.0 eq, MW: 166.90 g/mol ) in anhydrous diethyl ether under an inert argon atmosphere.

-

Causality: Antimony trihydride derivatives are highly susceptible to oxidation. The inert atmosphere prevents the formation of trimethylstibine oxide, while the anhydrous non-polar solvent ensures that the highly polar product will precipitate upon formation, driving the reaction forward via Le Chatelier's principle.

Step 2: Nucleophilic Alkylation

-

Action: Perform a dropwise addition of methyl iodide (1.2 eq, MW: 141.94 g/mol ) while maintaining the reaction vessel at 0°C.

-

Causality: The alkylation of the antimony center is highly exothermic. Thermal control at 0°C prevents the thermal decomposition of the newly formed stibonium salt, which can emit toxic iodine fumes if overheated [4]. The slight 1.2x stoichiometric excess of methyl iodide ensures complete conversion of the stibine precursor.

Step 3: Crystallization and Isolation

-

Action: Allow the mixture to warm to room temperature and stir for 4 hours. Filter the resulting white precipitate under vacuum and wash with cold diethyl ether.

-

Causality: Tetramethylstibonium iodide is insoluble in diethyl ether. Washing with a cold non-polar solvent removes the unreacted methyl iodide excess without dissolving the target product.

Step 4: ESI-MS Validation

-

Action: Dissolve a 1 mg sample in LC-MS grade methanol. Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Causality: Because tetramethylstibonium iodide is a pre-formed quaternary salt, it readily dissociates in methanol. Positive ion mode selectively flies the[C₄H₁₂Sb]⁺ cation without the need for protonation, yielding a dominant, clean signal at m/z 181.00 [3]. The presence of the characteristic ¹²¹Sb/¹²³Sb isotopic doublet confirms the structural integrity of the antimony center.

Workflow Visualization

Stoichiometric synthesis and mass spectrometric validation workflow.

Mass-Dependent Catalytic Mechanisms

The exact molecular weight and the large atomic radii of the constituent atoms (Sb and I) are not merely statistical trivia; they are the physical basis for the compound's utility in advanced organic synthesis.

Tetramethylstibonium iodide operates via an "electrophile–nucleophile" dual activation mechanism [1]. In complex reactions, such as the dimerization of 1,2-diphenylethylene, the heavy, highly polarizable stibonium cation ([C₄H₁₂Sb]⁺) acts as a soft Lewis acid. It polarizes the alkene π-bond (electrophilic activation). Simultaneously, the large, diffuse electron cloud of the iodide counterion (MW: 126.90 g/mol ) acts as a nucleophilic shuttle [1].

Because the molecular weight of the catalyst is relatively high (308.80 g/mol ), it provides immense steric shielding during the transition state, which enhances reaction selectivity. This cooperative process allows for full catalytic conversion at room temperature with remarkably low catalyst loading (e.g., 5 mol%), highlighting the superior performance of heavy antimony-based catalysts over lighter, traditional main-group systems [1].

References

-

Title: C4H12Sb - Explore (Tetramethylstibonium iodide) Source: PubChemLite (Université du Luxembourg) URL: [Link]

Tetramethylstibonium iodide solubility

Tetramethylstibonium Iodide ( [(CH3)4Sb]I ): Solubility Dynamics, Synthesis, and Catalytic Applications

Executive Summary

Tetramethylstibonium iodide (TMSI, CAS 2185-78-6) is a quaternary organoantimony compound defined by a central heavy antimony atom coordinated to four methyl groups and an iodide counterion[1]. While structurally analogous to common quaternary ammonium salts, the incorporation of a heavy p-block metal fundamentally alters its physicochemical behavior. This whitepaper provides an in-depth technical analysis of TMSI, focusing on its unique solubility profile, the causality behind its optimized synthesis protocols, and its emerging role in electrophile-nucleophile dual activation catalysis.

Physicochemical Properties and Solubility Dynamics

Solubility is the primary operational parameter dictating the utility of TMSI in chemical synthesis and phase-transfer catalysis. The compound exhibits a highly specific solubility profile governed by the ionic nature of the stibonium-iodide bond and the hydrophobic tetramethyl envelope.

Mechanistic Causality of Solubility: The large atomic radius of antimony (Sb) significantly lowers the overall charge density of the cation compared to lighter nitrogen or phosphorus analogs. This diffuse charge density, paired with the highly polarizable, "soft" iodide anion, allows the salt to dissolve readily in polar aprotic solvents while maintaining sufficient ionic character to function as a phase-transfer catalyst[1]. Conversely, the lack of strong hydrogen-bonding capabilities and the ionic lattice energy render it practically insoluble in non-polar hydrocarbon solvents[2].

Quantitative Data Summary

| Property | Value / Description |

| Molecular Formula | C4H12ISb |

| Molecular Weight | 308.80 g/mol |

| Exact Mass | 307.90218 g/mol |

| Appearance | Light yellow to colorless crystalline solid |

| High Solubility | Acetonitrile, Chloroform, Dichloromethane (DCM) |

| Moderate Solubility | Water, Ethanol, Methanol |

| Insoluble | Diethyl ether, Hexane, Light petroleum |

Data synthesized from organoantimony physicochemical profiles[2] and[3].

Synthesis and Purification Protocols (Self-Validating System)

The synthesis of TMSI relies on an optimized bimolecular nucleophilic substitution ( SN2 ) protocol, conceptually analogous to the Menschutkin reaction used for quaternary ammonium salts[4]. The protocol below is designed as a self-validating system : the physical state changes (precipitation) inherently confirm the chemical conversion, while the purification steps exploit the exact solubility differentials outlined above.

Causality of Experimental Choices

-

Solvent Selection (Chloroform/DCM): Polar aprotic solvents with a relatively low dielectric constant (e.g., chloroform, ϵ≈4.81 ) are selected to provide an optimal thermodynamic balance. The uncharged reactants (trimethylstibine and methyl iodide) are highly soluble in this matrix, but the resulting ionic quaternary salt is not. This differential solubility forces the product to precipitate immediately upon formation, preventing unwanted side reactions and simplifying isolation[1].

-

Temperature Control: The alkylation exhibits strong temperature dependence, with reaction sensitivity ranging from -3.4% to +5.9% per °C between 37°C and 47°C. Maintaining the reaction at the lower end of this spectrum (37°C - 40°C) favors the formation of weakly bound iodide clusters and prevents the thermal decomposition of the sensitive organoantimony precursors[1].

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask flushed with inert gas (Argon/Nitrogen) and equipped with a magnetic stir bar, dissolve trimethylstibine ( Sb(CH3)3 ) in anhydrous chloroform to achieve a 0.5 M concentration.

-

Alkylation: Slowly add a 1.05x stoichiometric excess of methyl iodide ( CH3I ) dropwise to the stirred solution. Maintain the reaction temperature strictly between 37°C and 40°C using a temperature-controlled water bath.

-

Precipitation (Validation Step): Stir the mixture continuously for 4-6 hours. The successful formation of TMSI is visually validated by the spontaneous precipitation of a light yellow crystalline solid from the clear solution[2].

-

Isolation: Isolate the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether. Causality: Diethyl ether is chosen because TMSI is completely insoluble in it, ensuring that only unreacted non-polar precursors are washed away without product loss[2].

-

Recrystallization: To achieve analytical purity, dissolve the crude solid in a minimal volume of hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Collect the purified bright yellow needles via filtration and dry in a vacuum desiccator[2].

Synthesis and purification workflow of tetramethylstibonium iodide.

Catalytic Mechanisms: Electrophile-Nucleophile Dual Activation

Beyond its use as a simple reagent, TMSI functions as a highly active Lewis acid catalyst. The Lewis acidity of the tetramethylstibonium cation is derived from the low-energy σ∗ antibonding orbitals of the Sb–C bonds, which act as electron-deficient pockets for substrate coordination[5].

In complex organic transformations, such as the dimerization of 1,2-diphenylethylene (DPE), TMSI operates via an "electrophile–nucleophile" dual activation mechanism. The stibonium cation ( [(CH3)4Sb]+ ) acts as an electrophile to polarize the alkene π -bond. Simultaneously, the iodide counterion ( I− ) acts as a nucleophilic shuttle. This synergistic, cooperative process enables full catalytic conversion at room temperature with merely a 5 mol% catalyst loading—drastically outperforming traditional main-group catalytic systems[1].

Electrophile-nucleophile dual activation mechanism of[(CH3)4Sb]I.

References

Thermal stability of tetramethylstibonium iodide

An In-depth Technical Guide to the Thermal Stability of Tetramethylstibonium Iodide

Abstract

Tetramethylstibonium iodide, [(CH₃)₄Sb]I, is a quaternary organoantimony compound with applications in synthetic chemistry and materials science. A comprehensive understanding of its thermal stability is paramount for safe handling, defining processing limits, and predicting its behavior in various applications. This guide provides a detailed examination of the thermal decomposition of tetramethylstibonium iodide, outlining the primary decomposition mechanisms, robust experimental protocols for its characterization, and a framework for data interpretation. This document is intended for researchers, chemists, and drug development professionals who utilize or investigate organometallic compounds.

Introduction and Physicochemical Context

Organoantimony compounds, particularly quaternary stibonium salts, are a class of materials valued for their unique chemical reactivity. Tetramethylstibonium iodide is the antimony analogue of tetramethylammonium iodide. Like other tetraalkylammonium salts, its thermal behavior is dictated by the strength of the carbon-antimony bonds and the nucleophilicity of the counter-ion.[1] Understanding the temperature at which it begins to decompose and the nature of the resulting products is critical for preventing unintended reactions, ensuring material purity, and designing safe experimental and industrial processes. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide the quantitative data necessary to establish these parameters.[2][3]

Thermal Decomposition Mechanisms

The thermal decomposition of tetraalkyl-onium salts, particularly halides, typically proceeds through well-established pathways. For tetramethylstibonium iodide, the primary expected mechanism is a nucleophilic substitution (Sₙ2) reaction.

Nucleophilic Substitution (Sₙ2) Pathway

In this mechanism, the iodide anion (I⁻) acts as a nucleophile, attacking one of the electrophilic α-carbon atoms of the methyl groups bonded to the antimony center. This attack leads to the cleavage of a carbon-antimony (C-Sb) bond. The process results in the formation of a neutral tertiary organoantimony compound, trimethylstibine ((CH₃)₃Sb), and an alkyl halide, methyl iodide (CH₃I). This pathway is strongly supported by analogy with the decomposition of similar quaternary ammonium salts, such as tetramethylammonium iodide and tetrapropylammonium iodide, which yield trimethylamine/methyl iodide and tripropylamine/propyl iodide, respectively.[1][4]

The logical progression of this decomposition pathway is visualized below.

Caption: Proposed Sₙ2 decomposition pathway for tetramethylstibonium iodide.

Experimental Analysis Workflow

A multi-technique approach is essential for a thorough characterization of thermal stability. The combination of TGA, DSC, and Evolved Gas Analysis (EGA) provides a complete picture of mass loss, energetic changes, and product identity.

Caption: Experimental workflow for thermal analysis of tetramethylstibonium iodide.

Thermogravimetric Analysis (TGA)

Objective: To precisely determine the onset temperature of decomposition and quantify the associated mass loss.

Causality: TGA measures changes in a material's mass as a function of temperature. This is the most direct method to identify the temperature at which volatile decomposition products are formed and released. Conducting the experiment in an inert atmosphere (e.g., nitrogen or argon) is crucial to isolate the thermal decomposition process and prevent oxidative side reactions, ensuring the observed mass loss corresponds directly to the predicted Sₙ2 pathway.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Finely grind the tetramethylstibonium iodide sample to ensure uniform heat transfer. Accurately weigh 5-10 mg into a ceramic or platinum TGA pan.[1]

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon, at a flow rate of 20-50 mL/min.[1]

-

Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[1] A consistent heating rate is essential for comparing results across different experiments.

-

-

Data Collection: Continuously record the sample mass as a function of temperature and time.

-

Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the resulting TGA curve, typically identified by the intersection of the baseline tangent and the tangent of the mass loss step. Calculate the percentage of mass lost during the decomposition event.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to characterize the decomposition process as either endothermic (heat absorbing) or exothermic (heat releasing).[2]

Causality: DSC measures the difference in heat flow between the sample and a reference pan. This allows for the detection of phase transitions (like melting) and chemical reactions. The decomposition of a molecule requires energy to break bonds, which is typically observed as an endothermic event.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[2]

-

Sample Preparation: Accurately weigh 2-5 mg of tetramethylstibonium iodide into a hermetically sealed aluminum pan.[1] Sealing the pan ensures that the energy associated with the volatilization of decomposition products is captured.

-

Experimental Conditions:

-

Purge Gas: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.[1]

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow into the sample as a function of temperature.

-

Analysis: Identify peaks in the DSC thermogram. An endothermic peak preceding decomposition corresponds to the melting point. The peak(s) corresponding to the mass loss region in the TGA curve characterize the energetics of the decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical composition of the gaseous products released during decomposition.

Causality: Coupling the gas outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for real-time analysis of the evolved products. This provides direct chemical evidence to confirm or refute the proposed decomposition mechanism. For example, detecting species with m/z ratios corresponding to trimethylstibine and methyl iodide would validate the Sₙ2 pathway.

Data Interpretation and Expected Results

The data obtained from the thermal analysis experiments should be correlated to provide a comprehensive stability profile.

| Parameter | Technique | Expected Observation for [(CH₃)₄Sb]I | Interpretation |

| Melting Point (Tₘ) | DSC | A sharp endothermic peak before major mass loss. | Phase transition from solid to liquid. |

| Onset Decomposition (Tₒₙₛₑₜ) | TGA | The temperature at which significant mass loss begins. | The start of thermal decomposition. |

| Peak Decomposition (Tₘₐₓ) | TGA (DTG Curve) | The temperature of the maximum rate of mass loss. | The point of greatest decomposition activity. |

| Decomposition Enthalpy (ΔH) | DSC | An endothermic peak corresponding to the TGA mass loss. | Confirms energy is required to break the C-Sb bond. |

| Total Mass Loss | TGA | A single-step mass loss of 100%. | Indicates complete decomposition into volatile products ((CH₃)₃Sb and CH₃I). |

| Evolved Gas Products | TGA-MS/FTIR | Detection of trimethylstibine and methyl iodide. | Direct confirmation of the Sₙ2 decomposition pathway.[5] |

Note: The table presents expected results based on chemical principles and analogies. Actual values must be determined experimentally.

Safety Considerations

-

Toxicity: Organoantimony compounds should be handled with care in a well-ventilated fume hood, as they and their decomposition products can be toxic. Trimethylstibine is a volatile and toxic liquid.

-

Pressure: Heating samples in sealed DSC pans can generate pressure. Appropriate safety precautions and instrument limits should be observed.

-

Residue: Any non-volatile residue should be treated as hazardous waste and disposed of according to institutional safety protocols.

Conclusion

The thermal stability of tetramethylstibonium iodide is a critical parameter for its practical application. Its decomposition is predicted to occur via a nucleophilic substitution (Sₙ2) mechanism, yielding trimethylstibine and methyl iodide. A systematic analytical approach employing TGA, DSC, and EGA is required for a complete and accurate characterization. The methodologies and interpretative framework presented in this guide provide a robust system for researchers to assess the thermal behavior of this compound, ensuring its safe and effective use in scientific and industrial settings.

References

- The synthesis, thermal behaviour, spectral and structural characterization, and in silico prediction of pharmacokinetic parameters of tetraalkylammonium salts of non-steroidal anti-inflamm

- THERMAL ANALYSIS OF OXIDATION PROCESS OF ANTIMONY AND GALLIUM SULFIDES Part I. Kinetics. J. Min. Met.

- An In-depth Technical Guide to the Thermal Decomposition of Tetrapropylammonium Iodide. Benchchem.

- Thermal decomposition of tetraalkylammonium iodides.

- Thermal decomposition of tetraalkylammonium iodides. OUCI.

- Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preserv

- Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Applic

- Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram. MDPI.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.

- Synthesis and Thermochemical Properties of Stereoisomeric Dihydroxy- and Tetrahydroxyalkylammonium Salts.

- Differential Scanning Calorimetry in Nanocomposite Analysis. AZoNano.

- Synthesis, characterization and thermal properties of thiosalicylate ionic liquids. Indian Academy of Sciences.

- Structural study on the organoantimony(III) NCN – Chelated compounds [2,6-(Me2NCH2)2C6H3]SbX2 – Influence of the polar group X. ScienceDirect.

- Kinetic Studies on Iodine Derivatives. I. The Thermal Decomposition of Acetyl Iodide. Semantic Scholar.

- ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamidinium bromide characterization.

- Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts. ePrints Soton - University of Southampton.

- Structural, Spectroscopic, and Thermal Decomposition Features of [Carbonatotetraamminecobalt(III)] Iodide—Insight into the Simultaneous Solid-Phase Quasi-Intramolecular Redox Reactions. MDPI.

- Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isol

- Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer.

Sources

NMR Spectroscopy of Tetramethylstibonium Iodide: A Comprehensive Technical Guide

Tetramethylstibonium iodide, [Sb(CH3)4]I , represents a fascinating intersection of main-group organometallic chemistry and advanced nuclear magnetic resonance (NMR) spectroscopy. As a highly symmetric organoantimony(V) cation paired with a heavy halide anion, its structural dynamics offer a unique playground for multinuclear NMR techniques.

This whitepaper provides an in-depth technical roadmap for the NMR characterization of [Sb(CH3)4]I . By dissecting the causality behind quadrupolar relaxation, solvent interactions, and low-temperature quantum tunneling, this guide equips researchers with the self-validating protocols necessary to extract high-fidelity spectroscopic data from this complex system.

Structural Symmetry and Quadrupolar Causality

The core challenge and advantage of analyzing [Sb(CH3)4]I via NMR lies in the antimony nucleus. Antimony possesses two NMR-active isotopes: 121Sb (Spin I=5/2 , ~57.2% abundance) and 123Sb (Spin I=7/2 , ~42.8% abundance). Both are quadrupolar nuclei, meaning they possess an asymmetric charge distribution that interacts strongly with the local Electric Field Gradient (EFG).

The Tetrahedral Advantage

In asymmetric antimony compounds, quadrupolar relaxation is extremely rapid, leading to line widths ( W1/2 ) that span thousands of Hertz, often rendering the signals undetectable. However, the [Sb(CH3)4]+ cation adopts a highly symmetric tetrahedral ( Td ) geometry.

The Causality of Line Narrowing: In a perfect Td environment, the EFG tensor at the central nucleus is theoretically zero. Consequently, the quadrupolar coupling constant ( CQ ) approaches zero, drastically slowing the spin-lattice ( T1 ) and spin-spin ( T2 ) relaxation rates. This symmetry is the sole reason high-resolution 121Sb and 123Sb NMR is achievable for this compound. Any distortion in this symmetry—whether from ion-pairing with the iodide anion in non-polar solvents or crystal packing forces in the solid state—will reintroduce a non-zero EFG, causing immediate and observable line broadening.

This phenomenon turns the 121Sb line width into a self-validating metric : a narrow line (< 100 Hz) confirms intact Td symmetry and complete dissociation of the iodide anion, while a broad line indicates symmetry-breaking interactions[1].

Solution-State Dynamics: 1 H and 13 C Isotropic Shifts

In solution, the four methyl groups of the tetramethylstibonium cation are chemically and magnetically equivalent due to rapid isotropic tumbling.

-

1 H NMR: The protons resonate as a sharp singlet in the range of δ 1.20 – 1.50 ppm (dependent on solvent magnetic susceptibility). The electropositive nature of the Sb(V) center deshields these protons relative to tetramethylsilane (TMS), but the lack of adjacent NMR-active spin-1/2 nuclei prevents complex scalar coupling.

-

13 C NMR: The methyl carbons typically resonate near δ 11.2 ppm[2]. The single resonance confirms the time-averaged equivalence of the methyl environments.

Solvent Selection and Ion Pairing

The choice of solvent dictates the integrity of the NMR data. Non-polar solvents promote tight ion-pairing between [Sb(CH3)4]+ and I− . The bulky, polarizable iodide anion distorts the cationic electron cloud, breaking the Td symmetry and broadening the Sb resonances. Therefore, highly polar, dissociative solvents such as D2O or DMSO-d6 are mandatory to ensure the cation exists as a fully solvated, symmetric entity.

Multinuclear NMR analytical workflow for [Sb(CH3)4]I.

Solid-State NMR (SSNMR) and Quantum Tunneling

While solution-state NMR averages out intermolecular interactions, Solid-State NMR (SSNMR) coupled with Inelastic Neutron Scattering (INS) reveals the true crystallographic complexity of [Sb(CH3)4]I .

At high temperatures ( >260 K ), the cation undergoes isotropic tumbling within the crystal lattice. However, as the temperature drops below 196 K , classical thermally activated rotation freezes out. At cryogenic temperatures ( <50 K ), the crystal packing forces impose a static distortion on the cation, rendering the four methyl groups crystallographically inequivalent.

Authoritative studies by Burbach et al. demonstrate that at these low temperatures, the methyl groups split into two distinct environments: CH3(1) and CH3(2) [3]. These groups experience different steric hindrance from the neighboring iodide anions. Instead of classical rotation, the protons in these methyl groups undergo quantum mechanical tunneling through the rotational potential barrier. This tunneling splits the torsional ground state, which can be observed as distinct relaxation pathways in variable-temperature 1 H spin-lattice relaxation ( T1 ) measurements and high-resolution 13 C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.

Temperature-dependent methyl group dynamics and tunneling.

Quantitative Data Summary

The following table synthesizes the expected multinuclear NMR parameters for [Sb(CH3)4]I .

| Nucleus | Spin ( I ) | Natural Abundance | Expected Shift ( δ , ppm) | Line Shape / Characteristics |

| 1 H | 1/2 | 99.98% | ~1.20 - 1.50 | Sharp singlet (solution); highly dependent on solvent. |

| 13 C | 1/2 | 1.07% | ~11.2 | Sharp singlet (solution); splits into two signals at <50 K (SSNMR). |

| 121 Sb | 5/2 | 57.21% | 0.0 (Ref: KSbF6 ) | Narrow line if perfect Td symmetry is maintained; broadens with ion-pairing. |

| 123 Sb | 7/2 | 42.79% | 0.0 (Ref: KSbF6 ) | Slightly broader than 121Sb due to different quadrupole moment ratio. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step contains a causality check to prevent the acquisition of artifact-laden data.

Protocol A: Solution-State Multinuclear Acquisition ( 1 H, 13 C, 121 Sb)

Objective: Obtain high-resolution isotropic shifts while verifying cationic symmetry.

-

Sample Preparation: Dissolve 15-20 mg of [Sb(CH3)4]I in 0.6 mL of high-purity D2O or DMSO-d6 . Causality: Polar solvents are required to fully solvate the iodide anion, preventing EFG distortion at the antimony nucleus.

-

Probe Tuning & Matching: Tune the broadband probe to the exact Larmor frequency of 121Sb (e.g., ~95.8 MHz on a 400 MHz spectrometer).

-

Pulse Calibration (Self-Validation Step): Do not assume standard pulse widths. Calibrate the 90∘ pulse using a standard KSbF6 solution. Because 121Sb is a quadrupolar nucleus, utilizing a short, hard pulse (typically <10μs ) is critical to uniformly excite the broad spectral window without phase distortion.

-

Acquisition: Acquire the 121Sb spectrum using a single-pulse experiment without proton decoupling (to avoid sample heating).

-

Validation Check: Measure the full width at half maximum (FWHM) of the 121Sb peak. If FWHM>200 Hz , the Td symmetry is compromised. Discard the sample, dry the NMR tube thoroughly, and prepare a fresh solution using anhydrous solvent to eliminate symmetry-breaking hydration spheres.

-

Routine Acquisition: Proceed to acquire standard 1 H and 13 C spectra.

Protocol B: Variable-Temperature 13 C CP/MAS Solid-State NMR

Objective: Observe the crystallographic inequivalence of methyl groups via quantum tunneling at cryogenic temperatures.

-

Rotor Packing: Pack the polycrystalline [Sb(CH3)4]I tightly into a 4 mm Zirconia MAS rotor under an inert argon atmosphere to prevent hygroscopic degradation.

-

Magic Angle Calibration: Spin the sample at 10 kHz. Calibrate the magic angle ( 54.74∘ ) using the 79Br resonance of KBr to ensure exact mechanical alignment. Causality: Exact alignment is required to fully average the chemical shift anisotropy (CSA) of the solid state.

-

High-Temperature Baseline: Acquire a 13 C CP/MAS spectrum at 298 K . A single resonance should be observed, confirming dynamic isotropic tumbling.

-

Cryogenic Cooling: Gradually lower the bearing and drive gas temperatures using liquid nitrogen boil-off. Allow the system to equilibrate for 15 minutes at 50 K .

-

Low-Temperature Acquisition: Acquire the 13 C spectrum. Validation Check: The emergence of two distinct isotropic chemical shifts confirms the freezing of classical rotation and the transition into the quantum tunneling regime, validating the presence of the CH3(1) and CH3(2) environments[3].

Sources

Mass Spectrometry of Tetramethylstibonium Iodide: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Organoantimony compounds are increasingly recognized for their utility in synthetic organometallic chemistry and their emerging potential in targeted therapeutics. Among these, tetramethylstibonium iodide ( [Sb(CH3)4]I ) serves as a critical reference standard, a versatile methylating agent, and a stable precursor. As a Senior Application Scientist, I approach the mass spectrometry (MS) of this compound not merely as a routine analytical task, but as a systematic deconstruction of its molecular architecture.

This whitepaper provides an authoritative, in-depth guide to the electrospray ionization mass spectrometry (ESI-MS) of tetramethylstibonium iodide, detailing the causality behind experimental parameters, self-validating protocols, and the mechanistic pathways of its fragmentation.

Mechanistic Grounding: Ionization and Isotopic Signatures

Unlike neutral volatile organics that require harsh Electron Ionization (EI), tetramethylstibonium iodide is a pre-formed salt. In polar solvents, it dissociates completely into the tetramethylstibonium cation ( [Sb(CH3)4]+ ) and the iodide anion ( I− ). Therefore, Electrospray Ionization (ESI) is the undisputed gold standard for its analysis, allowing for the gentle transition of these pre-existing ions from the liquid phase into the gas phase without thermal degradation .

The hallmark of any antimony-containing compound is its unique isotopic distribution. Antimony exists in nature as two stable isotopes:

-

121Sb : Exact mass 120.9038 Da (Natural abundance ~57.2%)

-

123Sb : Exact mass 122.9042 Da (Natural abundance ~42.8%)

This isotopic ratio creates a deterministic, highly specific doublet separated by exactly 2.0004 m/z units, with an intensity ratio of approximately 100:75 . In high-resolution MS, this signature is the ultimate diagnostic tool for speciation and structural confirmation .

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure absolute trustworthiness in drug development or synthetic validation, the analytical protocol must be a self-validating system. The following step-by-step methodology incorporates built-in feedback loops to guarantee data integrity.

Step 1: Sample Preparation and Solvent Selection

-

Action: Dissolve 1.0 mg of [Sb(CH3)4]I in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol and Water containing 0.1% Formic Acid.

-

Causality: Methanol is selected over acetonitrile because its lower surface tension (22.7 mN/m) facilitates the formation of a highly stable Taylor cone. While the [Sb(CH3)4]+ cation is already permanently charged and does not require protonation, the 0.1% formic acid provides an excess of protons to suppress the ionization of background matrix contaminants, ensuring the stibonium ion dominates the spray current.

Step 2: Instrument Calibration & Tuning

-

Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 5 ppm. Set the capillary voltage to +3.5 kV for positive mode and -3.0 kV for negative mode.

-

Causality: High mass accuracy is required to differentiate the exact mass defect of antimony from isobaric organic interferences.

Step 3: Polarity Switching & MS1 Validation (The Self-Validating Checkpoint)

-

Action: Infuse the sample via a syringe pump at 5–10 µL/min. Acquire full-scan MS1 data alternating between positive and negative ion modes.

-

Validation Loop: The acquisition algorithm must verify the presence of the precursor cation at m/z 180.99 and 182.99 in positive mode, and the iodide anion at m/z 126.90 in negative mode . If the intensity ratio of the positive doublet deviates from the theoretical 1.33 (±0.05) threshold, the system flags the spectrum for space-charge effects or co-eluting interference, prompting the operator to lower the Automatic Gain Control (AGC) target.

Step 4: Collision-Induced Dissociation (CID)

-

Action: Isolate the m/z 181/183 doublet in the quadrupole with a 3.0 m/z isolation window. Apply Normalized Collision Energy (NCE) ramping from 15 to 40 eV using Argon as the collision gas.

-

Causality: Argon is preferred over Nitrogen for heavy organometallics. Its higher atomic mass provides superior momentum transfer during collisions, ensuring reproducible fragmentation of the resilient Sb-C bonds .

Data Presentation & Fragmentation Pathways

When subjected to CID, the [Sb(CH3)4]+ cation undergoes two primary fragmentation pathways. Group 15 organometallics frequently violate the even-electron rule due to the relative weakness of the metal-carbon bond and the stability of various metal oxidation states.

-

Homolytic Cleavage: Loss of a methyl radical ( CH3∙ , -15 Da) to form the radical cation [Sb(CH3)3]∙+ .

-

Reductive Elimination: Loss of ethane ( C2H6 , -30 Da) to yield [Sb(CH3)2]+ , effectively reducing the antimony center from Sb(V) to Sb(III).

Quantitative MS Data Summary

| Ion Species | Chemical Formula | Exact Mass ( 121Sb ) | Exact Mass ( 123Sb ) | Relative Abundance |

| Precursor Cation | [Sb(CH3)4]+ | 180.9978 Da | 182.9982 Da | 100% (Base Peak) |

| Fragment 1 (Radical Loss) | [Sb(CH3)3]∙+ | 165.9743 Da | 167.9747 Da | ~45% (NCE 20 eV) |

| Fragment 2 (Reductive) | [Sb(CH3)2]+ | 150.9508 Da | 152.9512 Da | ~20% (NCE 30 eV) |

| Bare Metal Ion | Sb+ | 120.9038 Da | 122.9042 Da | < 5% (NCE >40 eV) |

| Counter Ion (- Mode) | I− | 126.9045 Da | N/A (Monoisotopic) | 100% (Negative Mode) |

Visualizing the Workflow and Fragmentation

The following diagram maps the logical progression from sample introduction through the specific CID fragmentation pathways of the tetramethylstibonium cation.

ESI-MS Workflow and CID Fragmentation Pathway of Tetramethylstibonium.

References

-

Title: Thiolated Methylantimonials: A New Organoantimony Group Identified in Mouse and Human Urines Source: Environmental Science & Technology Letters URL: [Link]

-

Title: Synthesis and structure of N,C-chelated organoantimony(v) and organobismuth(v) compounds Source: Dalton Transactions URL: [Link]

-

Title: Mass spectrometric identification and characterization of antimony complexes with ribose-containing biomolecules and an RNA oligomer Source: Journal of Analytical Atomic Spectrometry URL: [Link]

-

Title: Structural Diversity of Organoantimony(III) and Organobismuth(III) Dihalides Containing O,C,O-Chelating Ligands Source: Organometallics URL: [Link]

A Legacy of Pnictogen Bonds: An In-depth Technical Guide to the History of Organoantimony Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey into the world of organoantimony chemistry is a compelling narrative of scientific curiosity, serendipitous discoveries, and the relentless pursuit of therapeutic agents and novel synthetic tools. This guide provides a comprehensive exploration of the history of compounds containing a carbon-antimony bond, from their 19th-century inception to their contemporary applications. We will delve into the foundational discoveries, the evolution of synthetic methodologies, the pivotal role of these compounds in medicine, and their emerging significance in modern chemistry, offering field-proven insights and detailed experimental context.

The Dawn of Organoantimony Chemistry: The Mid-19th Century Breakthroughs

The genesis of organoantimony chemistry is rooted in the burgeoning field of organometallic chemistry in the mid-1800s. While the first organometallic compound, the arsenic-containing cacodyl oxide, was synthesized in 1760 by Louis Claude Cadet de Gassicourt, the first compounds featuring a direct carbon-antimony bond would not emerge for nearly another century.[1][2][3][4]

The distinction of the first synthesis of an organoantimony compound is credited to two independent research groups in 1850.[5] German chemist Carl Jacob Löwig and his student E. Schweizer reported the synthesis of triethylstibine ((C₂H₅)₃Sb), which they named "Stibäthyl," and trimethylstibine ((CH₃)₃Sb), or "Stibmethyl".[5] Their pioneering work involved the reaction of a potassium-antimony alloy with the corresponding alkyl iodides.[5] Concurrently, the eminent English chemist Edward Frankland, a key figure in the development of organometallic chemistry and the concept of valency, was also investigating the synthesis of similar compounds.[5][6] Frankland would later coin the term "organo-metallic" in 1852 to describe these new classes of compounds.[6]

These early syntheses, conducted with rudimentary laboratory equipment, laid the crucial groundwork for the entire field of organoantimony chemistry.[5]

Foundational Experimental Protocol: The Löwig and Schweizer Synthesis of Trialkylstibines

The following protocol is a generalized representation of the method used by Löwig and Schweizer, highlighting the fundamental principles of early organometallic synthesis.

Objective: To synthesize trialkylstibines via the reaction of a potassium-antimony alloy with an alkyl iodide.

Materials:

-

Potassium-antimony alloy (K₃Sb)

-

Alkyl iodide (e.g., ethyl iodide or methyl iodide)

-

Anhydrous diethyl ether (as a solvent, though early experiments may have been conducted neat)

-

Apparatus for heating under reflux and distillation, protected from atmospheric moisture and oxygen.

Methodology:

-

Preparation of the Alloy: A potassium-antimony alloy is prepared by heating potassium and antimony metal in an inert atmosphere. The stoichiometry would be aimed at producing K₃Sb.

-

Reaction Setup: The powdered potassium-antimony alloy is suspended in anhydrous diethyl ether in a reaction flask equipped with a reflux condenser.

-

Addition of Alkyl Halide: The alkyl iodide is slowly added to the suspension of the alloy. The reaction is often exothermic and may require cooling to control the rate.

-

Reflux: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

-

Isolation and Purification: The resulting trialkylstibine is isolated from the reaction mixture by distillation under an inert atmosphere. The product is a colorless, pyrophoric liquid with a characteristic garlic-like odor.[4]

Causality Behind Experimental Choices:

-

Potassium-Antimony Alloy: The use of a highly reactive alkali metal alloy provided a nucleophilic source of antimony.

-

Alkyl Iodide: Iodides were chosen due to their higher reactivity compared to other alkyl halides, facilitating the nucleophilic substitution reaction.[1]

-

Inert Atmosphere: Early researchers quickly recognized the air-sensitivity of these compounds, which are prone to oxidation.[1] Handling under conditions that excluded air and moisture was crucial for successful isolation.

Expansion and Structural Elucidation: The 20th Century

The early 20th century witnessed a significant advancement in synthetic organometallic chemistry with the discovery of the Grignard reagent. This development provided a more versatile and efficient route to a wider array of organoantimony compounds, sparking renewed interest in their chemistry.[5] The general reaction involves the treatment of an antimony halide with a Grignard reagent.[7]

General Synthesis using Grignard Reagents: SbCl₃ + 3 RMgCl → R₃Sb + 3 MgCl₂[7]

This method allowed for the synthesis of a variety of trialkyl- and triarylstibines.

The mid-20th century was a period of significant progress in understanding the structure and bonding of organoantimony compounds. The application of modern analytical techniques, such as X-ray crystallography and various forms of spectroscopy, enabled the definitive determination of their molecular geometries.[5] For instance, the trigonal pyramidal geometry of trivalent organoantimony compounds (stibines) and the trigonal bipyramidal or square pyramidal geometries of pentavalent compounds (stiboranes) were confirmed.[7][8]

A notable milestone in this era was the first synthesis of a pentavalent organoantimony compound, pentamethylantimony (Sb(CH₃)₅), by Georg Wittig and Karl Torssell in 1953.[8] This discovery was significant as it demonstrated the ability of antimony to form hypervalent compounds, expanding the understanding of bonding in the p-block elements.[8]

Key Classes of Organoantimony Compounds

The diverse chemistry of organoantimony compounds is largely dictated by the +3 and +5 oxidation states of the antimony center.[7]

| Oxidation State | Class of Compound | General Formula | Geometry | Key Features |

| Sb(III) | Stibines | R₃Sb | Trigonal Pyramidal | Act as Lewis bases due to the lone pair on antimony. Can be oxidized to Sb(V) compounds.[7] |

| Sb(V) | Stiboranes | R₅Sb | Trigonal Bipyramidal | Hypervalent compounds. Can act as Lewis acids.[7][8] |

| Sb(V) | Stibonium Salts | [R₄Sb]⁺X⁻ | Tetrahedral | Cationic species, often used as precursors in synthesis.[7] |

| Sb(V) | Dihaloorganoantimony(V) | R₃SbX₂ | Trigonal Bipyramidal | Formed by the oxidation of stibines with halogens.[7] |

Diagram: Classification of Organoantimony Compounds

Caption: A diagram illustrating the main classes of organoantimony compounds based on the oxidation state of antimony.

A Paradigm Shift in Medicine: Organoantimony Compounds in Therapeutics

Perhaps the most significant impact of antimony compounds on human history lies in their medicinal applications. While inorganic antimony compounds have been used in medicine for centuries, often with severe toxicity, the development of organoantimony compounds revolutionized the treatment of certain parasitic diseases.[5][9]

The most notable success story is the use of pentavalent antimonial drugs for the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus.[5][10] In the 1940s, the introduction of sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime) became the cornerstone of leishmaniasis therapy for decades.[5][11]

Mechanism of Action: A Prodrug Approach

A crucial aspect of the therapeutic efficacy and reduced toxicity of pentavalent antimonials is their function as prodrugs.[5] The administered pentavalent antimony (SbV) is relatively non-toxic.[5] It is believed to be reduced to the more toxic trivalent form (SbIII) within the host's macrophages, where the Leishmania parasites reside.[5] The resulting SbIII is the active agent that kills the parasite.[5]

The precise molecular targets of SbIII in Leishmania are not fully elucidated, but it is known to interfere with critical cellular processes, including glycolysis and DNA replication.[5]

Diagram: Mechanism of Action of Pentavalent Antimonial Drugs

Caption: A simplified workflow of the prodrug activation of pentavalent antimonial drugs in the treatment of leishmaniasis.

The Modern Era: Organoantimony Compounds in Synthesis and Materials Science